N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Description
N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS: 356068-86-5) is a pyrrole-based organic compound with a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol . It features a 5-formyl group and a 2,4-dimethyl-substituted pyrrole core, coupled to a 2-(ethylamino)ethyl carboxamide side chain. This compound is primarily utilized in life sciences research, particularly as a kinase inhibitor and anticancer agent precursor . Its synthesis involves coupling 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine using EDC/HOBt activation in DMF . Safety data indicate hazards including oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335) .
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-4-13-5-6-14-12(17)11-8(2)10(7-16)15-9(11)3/h7,13,15H,4-6H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHIFWUDEPELAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154706 | |
| Record name | N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-98-9 | |
| Record name | N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The compound is synthesized via amide bond formation between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 2-(ethylamino)ethylamine. This is typically achieved using coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and N-hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., N,N-dimethylformamide). The reaction proceeds at room temperature with stirring overnight, followed by aqueous workup and organic extraction to isolate the crude product.
Purification Methods
The crude N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide typically contains impurities, notably the desethyl derivative impurity (N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide), which must be reduced to below 0.07% for pharmaceutical-grade purity.
Two main purification strategies have been developed:
Crystallization Purification
- Solvent System: A mixture of ethanol and water, typically with 15-20% (vol./vol.) ethanol, is used as the crystallization medium.
- Procedure: The crude product is suspended in the hot ethanol-water mixture (60–70 °C) until fully dissolved. The solution is then filtered to remove insoluble impurities and cooled to room temperature to induce crystallization. The solid is collected by filtration, washed with the ethanol-water mixture, and dried under vacuum at 45 °C.
- Outcome: This method effectively reduces the desethyl impurity content from approximately 0.3% to as low as 0.06%, with product purity reaching above 99.8% by HPLC analysis.
- Repetition: A second crystallization step can further improve purity, yielding a product with desethyl impurity below 0.07% and overall yield around 70% per crystallization cycle.
Extraction-Adsorption Purification Using Silica Gel
- Solvent System: Methylene dichloride (organic solvent immiscible with water) and water form a two-phase system.
- Procedure: The crude compound is dissolved in methylene dichloride and mixed vigorously with an equal volume of water. The organic phase, containing the compound, is separated and treated with silica gel, which adsorbs the desethyl impurity and other colored impurities.
- Process Details: Silica gel is added to the organic phase and stirred for several hours (4 to 24 hours), then filtered off. The solvent is evaporated under reduced pressure to yield purified compound.
- Outcome: This method can reduce the desethyl impurity content to approximately 0.05%, with a yield of about 87.5% and purity exceeding 99.8% by HPLC.
Comparative Data on Purification Efficacy
| Purification Method | Solvent System | Desethyl Impurity (%) | Purity (%) (HPLC) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Crystallization (1st crop) | Ethanol (15-20%) / Water | ~0.10 | 99.79 | 71.0 | Initial crystallization from hot solution |
| Crystallization (2nd crop) | Ethanol (15-20%) / Water | ~0.06 | 99.86 | 52.8 | Further purification by recrystallization |
| Extraction-Adsorption (Silica gel) | Methylene dichloride / Water | ~0.05 | 99.86 | 87.5 | Adsorption of impurities on silica gel |
Research Findings and Notes
- The desethyl impurity is a critical impurity affecting the pharmaceutical quality of the compound and consequently the active pharmaceutical ingredient sunitinib.
- The crystallization method is straightforward and scalable but may require multiple cycles to achieve the desired purity.
- The extraction-adsorption method using silica gel is highly effective in impurity removal and provides a high yield, making it suitable for industrial-scale purification.
- Both methods comply with International Conference on Harmonisation (ICH) guidelines for pharmaceutical purity, ensuring the final product is suitable for medicinal use.
Summary of Preparation Process
| Step | Description | Conditions/Details |
|---|---|---|
| 1. | Amide coupling reaction | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid + 2-(ethylamino)ethylamine; TBTU, HOBt, DIPEA; DMF solvent; room temp; overnight |
| 2. | Aqueous workup and organic extraction | Addition of 1M HCl, water, methylene dichloride; phase separation |
| 3a. | Crystallization purification | Hot ethanol-water (85:15 vol/vol), reflux, filtration, cooling, drying |
| 3b. | Extraction-adsorption purification | Dissolve in methylene dichloride, water extraction, silica gel adsorption, filtration, solvent evaporation |
| 4. | Drying and final isolation | Vacuum drying at 45 °C to obtain high purity solid |
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-[2-(ethylamino)ethyl]-5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Reduction: N-[2-(ethylamino)ethyl]-5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and Analogues
Key Differences and Implications
Biological Activity: The target compound lacks the 5-fluoroindole moiety present in Sunitinib and Desethyl Sunitinib, rendering it less potent as a direct therapeutic agent but valuable as a synthetic intermediate or kinase inhibitor scaffold . Sunitinib’s 5-fluoroindole substituent enables selective binding to tyrosine kinases (e.g., VEGF/PDGF receptors), making it clinically effective in renal cell carcinoma .
Crystallographic Properties: Sunitinib exhibits polymorphic forms (e.g., "Form I"), which influence solubility and bioavailability .
Safety Profiles :
- The target compound’s hazards (H302, H315, H319, H335) contrast with Sunitinib’s clinically documented adverse effects (e.g., hypertension, fatigue), underscoring differences in toxicity thresholds due to structural complexity .
Research and Industrial Relevance
- Target Compound : Used to develop covalent kinase inhibitors (e.g., FLT3 inhibitors) via formyl group derivatization .
- Sunitinib : A benchmark for structure-activity relationship (SAR) studies, guiding the design of next-generation kinase inhibitors .
- Desethyl Sunitinib : Critical for pharmacokinetic and metabolite analysis in Sunitinib therapy .
Biological Activity
N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H23N3O2
- Molecular Weight : 265.35 g/mol
- CAS Number : 356068-86-5
The compound features a pyrrole ring substituted with formyl and carboxamide groups, along with an ethylaminoethyl side chain. These structural components are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. The compound may inhibit specific enzymes, thereby modulating biochemical pathways that contribute to disease progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of pyrrole have shown promising antibacterial and antifungal activities:
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | 20 | 18 |
| 8b | 22 | 15 |
| 8c | 19 | 17 |
These results indicate that modifications to the pyrrole structure can enhance its efficacy against various pathogens, suggesting that this compound may possess similar or improved antimicrobial properties compared to its derivatives .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activities. Research indicates that compounds within this chemical class can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
For example, studies have shown that certain pyrrole derivatives can significantly reduce the viability of cancer cells through mechanisms such as:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Reduction of pro-inflammatory cytokines (e.g., IL-6 and TNF-α)
These findings suggest that this compound could serve as a valuable lead in the development of new anticancer agents .
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized several derivatives based on the pyrrole framework and evaluated their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to standard antibiotics .
- Evaluation of Anticancer Effects : Another study focused on the anticancer potential of pyrrole derivatives against human cancer cell lines. The results demonstrated significant cytotoxicity and the ability to induce apoptosis in treated cells, highlighting the therapeutic potential of these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process:
Condensation reactions : React 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 2-(ethylamino)ethylamine under reflux in anhydrous solvents (e.g., THF or DCM) using coupling agents like EDCI/HOBt .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity can be enhanced via recrystallization from ethanol or acetonitrile .
Characterization : Confirm structure and purity using H/C-NMR, LC-MS, and HPLC (>98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups and structural conformation?
- Methodological Answer :
- NMR : H-NMR identifies formyl (δ 9.8–10.2 ppm) and pyrrole NH (δ 10–12 ppm). C-NMR confirms carboxamide (δ 165–170 ppm) and formyl (δ 190–200 ppm) groups .
- FT-IR : Stretching bands for amide (1640–1680 cm) and aldehyde (2700–2800 cm) .
- X-ray crystallography (if crystalline): Resolves bond angles and hydrogen-bonding networks, as demonstrated for analogous pyrrole derivatives .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the formyl group and pyrrole ring degradation .
- Stability assays : Monitor via periodic HPLC to detect decomposition products (e.g., formic acid from aldehyde oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in H-NMR)?
- Methodological Answer :
- Hypothesis testing : Investigate tautomerism (e.g., pyrrole NH vs. enamine forms) via variable-temperature NMR .
- X-ray crystallography : Compare experimental data with computational models (DFT) to validate resonance assignments .
- Isotopic labeling : Use N-labeled analogs to trace hydrogen-bonding interactions affecting chemical shifts .
Q. What computational strategies are recommended for optimizing reaction pathways or predicting biological activity?
- Methodological Answer :
- DFT calculations : Model transition states for carboxamide bond formation to identify optimal solvents/catalysts .
- Molecular docking : Screen against kinase targets (e.g., EGFR, VEGFR) using software like AutoDock Vina, leveraging the compound’s structural similarity to kinase inhibitors .
- QSAR modeling : Correlate substituent effects (e.g., ethylamino group) with bioactivity using datasets from related pyrrole carboxamides .
Q. How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against recombinant kinases .
Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
Molecular dynamics simulations : Analyze binding stability in kinase active sites (e.g., using GROMACS) .
Q. What advanced strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Flow chemistry : Improve reaction control and heat dissipation for condensation steps .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .
- In-line analytics : Implement PAT (Process Analytical Technology) with FT-IR probes to monitor intermediate formation .
Q. How can degradation pathways be systematically mapped under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized aldehyde) .
- Metabolite profiling : Use hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
